molecular formula C10H12F2O4S B1458709 2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate CAS No. 1803588-66-0

2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate

Cat. No.: B1458709
CAS No.: 1803588-66-0
M. Wt: 266.26 g/mol
InChI Key: BDLWBAIJTAYJIK-UHFFFAOYSA-N
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Scientific Research Applications

2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(difluoromethoxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in a controlled environment to maintain the desired temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative of the compound .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluoromethoxy group can undergo nucleophilic substitution, while the sulfonate group can act as a leaving group in these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(difluoromethoxy)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O4S/c1-8-2-4-9(5-3-8)17(13,14)16-7-6-15-10(11)12/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLWBAIJTAYJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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